molecular formula C19H15N5O4S B11287828 N-(1,3-benzodioxol-5-ylmethyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B11287828
M. Wt: 409.4 g/mol
InChI Key: OURWAUKHBFUSKL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a pyrazolo[1,5-d][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and thiophene intermediates, followed by their coupling with the pyrazolo[1,5-d][1,2,4]triazine core under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell growth.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE
  • N-METHYL-1-(1,3-BENZODIOXOL-5-YL)-2-BUTANAMINE

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[4-OXO-2-(THIOPHEN-2-YL)-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H15N5O4S

Molecular Weight

409.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C19H15N5O4S/c25-18(20-8-12-3-4-15-16(6-12)28-11-27-15)9-23-19(26)14-7-13(17-2-1-5-29-17)22-24(14)10-21-23/h1-7,10H,8-9,11H2,(H,20,25)

InChI Key

OURWAUKHBFUSKL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5

Origin of Product

United States

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